molecular formula C10H11ClN2O B6598497 2-chloro-6-(2-methylpropoxy)pyridine-4-carbonitrile CAS No. 1552484-17-9

2-chloro-6-(2-methylpropoxy)pyridine-4-carbonitrile

Cat. No.: B6598497
CAS No.: 1552484-17-9
M. Wt: 210.66 g/mol
InChI Key: MIWVHDUOLARRSJ-UHFFFAOYSA-N
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Description

3,3-Difluoro-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile is a fluorinated indole derivative characterized by a difluoro substitution at the 3,3-position, a ketone group at position 2, and a nitrile group at position 3. This compound is synthesized via Fe-mediated reduction of ethyl 2,2-difluoro-2-(3-nitro-2-pyridyl)acetate in acetic acid, followed by purification . Its structure has been confirmed by $ ^1H $-NMR (DMSO-$ d_6 $): δ 11.43 (s, 1H), 8.34 (d, 1H), 7.52 (m, 1H), 7.44 (d, 1H) .

Properties

IUPAC Name

2-chloro-6-(2-methylpropoxy)pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c1-7(2)6-14-10-4-8(5-12)3-9(11)13-10/h3-4,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWVHDUOLARRSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=NC(=CC(=C1)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1552484-17-9
Record name 2-chloro-6-(2-methylpropoxy)pyridine-4-carbonitrile
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Preparation Methods

Preparation of 2,6-Dichloropyridine-4-Carbonitrile

Methodology :

  • Starting material : 2,6-Dichloropyridine-4-carboxamide is synthesized via amidation of 2,6-dichloropyridine-4-carboxylic acid using thionyl chloride (SOCl₂) followed by ammonia treatment.

  • Dehydration : The carboxamide is treated with trifluoroacetic anhydride (TFAA) and triethylamine (TEA) in ethyl acetate at -5–20°C, yielding 2,6-dichloropyridine-4-carbonitrile with 90% efficiency.

Reaction Conditions :

ParameterValue
SolventEthyl acetate
Temperature-5°C → 20°C (gradient)
ReagentsTFAA, TEA
Yield90%

Mechanistic Insight : TFAA activates the carboxamide for nucleophilic attack by TEA, facilitating cyanide ion release and nitrile formation.

Nucleophilic Substitution at Position 6

Methodology :
The 6-chloro group in 2,6-dichloropyridine-4-carbonitrile undergoes SNAr with isobutanol under Ullmann-type coupling conditions.

Optimized Protocol :

  • Reagents : 2,6-Dichloropyridine-4-carbonitrile, isobutanol, CuI (10 mol%), Cs₂CO₃ (2 eq), dimethylformamide (DMF).

  • Conditions : 120°C, 24 hr under nitrogen.

  • Workup : Aqueous extraction, column chromatography (petroleum ether:dichloromethane = 2:1).

Performance Metrics :

ParameterValue
Yield65–75%
Purity>95% (HPLC)

Critical Notes :

  • Electron-withdrawing activation : The cyano and chloro groups enhance ring electrophilicity, enabling isobutoxide attack at position 6.

  • Catalyst role : CuI facilitates C–O bond formation via a radical or oxidative addition mechanism.

Alternative Pathway: Sequential Functionalization of Pyridine Derivatives

Chlorination-Cyanation Sequence

Step 1: Chlorination of 2-Methylpyridine
Using SULPHURYL CHLORIDE (SO₂Cl₂) in dichloromethane at 0°C, 2-methylpyridine is converted to 2-chloro-4-(chloromethyl)pyridine.

Step 2: Cyanation at Position 4
The chloromethyl group is oxidized to a cyano group via Rosenmund-von Braun reaction with CuCN in DMF at 150°C.

Yield : 50–60% (over two steps).

Etherification via Mitsunobu Reaction

Methodology :

  • Intermediate : 2-Chloro-6-hydroxypyridine-4-carbonitrile is synthesized via selective hydrolysis of 2,6-dichloropyridine-4-carbonitrile using NaOH (10%) at 80°C.

  • Ether formation : The hydroxyl group reacts with isobutanol under Mitsunobu conditions (DIAD, PPh₃, THF).

Reaction Metrics :

ParameterValue
DIAD1.2 eq
PPh₃1.5 eq
Yield70%

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
SNAr with CuIScalable, mild conditionsRequires toxic Cu catalysts65–75%
MitsunobuHigh regioselectivityCostly reagents (DIAD, PPh₃)60–70%
Chlorination-cyanationUses commodity chemicalsLow overall yield50–60%

Industrial-Scale Considerations

  • Cost efficiency : The SNAr route using CuI is preferred for large-scale production due to reagent availability.

  • Purification challenges : Column chromatography is replaced with crystallization (petroleum ether) for 2-chloro-6-(2-methylpropoxy)pyridine-4-carbonitrile isolation .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(2-methylpropoxy)pyridine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling reactions: Palladium catalysts (e.g., Pd(PPh3)4) and ligands in solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while oxidation can produce a pyridine N-oxide .

Scientific Research Applications

2-Chloro-6-(2-methylpropoxy)pyridine-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-6-(2-methylpropoxy)pyridine-4-carbonitrile involves its interaction with specific molecular targets. The chloro and carbonitrile groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methylpropoxy group may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

5-(7-Fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile (WAY-255348)

  • Structure : Features a 3,3-dimethyl group instead of difluoro, a 7-fluoro substituent, and a pyrrole-2-carbonitrile moiety.
  • Synthesis : Derived from 3,3-dialkyl-5-aryloxindole precursors via sodium ethoxide-mediated coupling .
  • Activity : Acts as a progesterone receptor (PR) antagonist. The 3,3-dimethyl group is critical for antagonist activity, while bulkier substituents (e.g., spirocyclohexyl) convert it into an agonist .

3-(2,5-Dioxopyrrolidin-3-yl)-1H-indole-5-carbonitrile

  • Structure : Contains a dioxopyrrolidinyl group at position 3 and a nitrile at position 4.
  • Synthesis : Prepared via CuCN-mediated cyanation of bromoindole derivatives in N-methylpyrrolidone (NMP) .
  • Activity: Acts as an indoleamine 2,3-dioxygenase (IDO-1) inhibitor, with applications in cancer immunotherapy .
  • Key Difference : The 3,3-difluoro-2-oxo group in the target compound introduces electronegative and electron-withdrawing effects, which may enhance stability or alter binding compared to the dioxopyrrolidinyl substituent.

N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide

  • Structure : Includes a carboxamide group at position 2 and a fluorine at position 5.
  • Synthesis: Formed via sodium ethoxide/DMSO-mediated coupling of ethyl-5-fluoroindole-2-carboxylate with 4-aminobenzophenone .
  • Activity : Primarily studied for its physicochemical properties (e.g., $ ^1H $-NMR, IR) rather than biological activity .
  • Key Difference : The nitrile group in the target compound may improve metabolic stability compared to the carboxamide, which is prone to hydrolysis.

Comparison with Isoindole Derivatives

2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carbonitrile

  • Structure : Isoindole backbone with two ketone groups and a nitrile at position 5.
  • Properties : Molecular weight = 172.14; predicted pKa = 13.15 .
  • Applications : Precursor for synthesizing phthalazine derivatives .

3,3-Dimethyl-1-oxo-2,3-dihydro-1H-isoindole-5-carbonitrile

  • Structure : Isoindole with 3,3-dimethyl and 1-oxo groups.
  • Properties : Molecular weight = 186.21; predicted boiling point = 422.2°C .

Functional and Structural Data Table

Compound Name Substituents Molecular Weight Key Activity/Application Synthesis Method
3,3-Difluoro-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile 3,3-F$_2$, 2-O, 5-CN 208.14 Herbicide Fe-mediated reduction
WAY-255348 3,3-(CH$3$)$2$, 7-F, 5-CN 333.34 PR antagonist Sodium ethoxide coupling
3-(2,5-Dioxopyrrolidin-3-yl)-1H-indole-5-carbonitrile 3-dioxopyrrolidinyl, 5-CN 293.0 IDO-1 inhibitor CuCN cyanation
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 2-CONH, 5-F 358.38 Physicochemical studies DMSO-mediated coupling
2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carbonitrile 1,3-O$_2$, 5-CN 172.14 Phthalazine precursor Not specified

Biological Activity

2-Chloro-6-(2-methylpropoxy)pyridine-4-carbonitrile is a synthetic compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C12_{12}H14_{14}ClN2_{2}O
  • Molecular Weight : 238.70 g/mol
  • CAS Number : 1240948-72-4

The compound features a pyridine ring substituted with a chloro group, a carbonitrile group, and a 2-methylpropoxy side chain. This unique structure contributes to its diverse biological activities.

The mechanism of action for 2-chloro-6-(2-methylpropoxy)pyridine-4-carbonitrile is primarily through its interaction with specific molecular targets, including enzymes and receptors. The carbonitrile group can participate in hydrogen bonding, enhancing binding affinity to biological targets. The chloro and propoxy groups may also influence the compound's lipophilicity and cellular uptake.

Pharmacological Studies

Recent studies have reported the following biological activities:

  • Anticancer Activity :
    • The compound has shown promising results in inhibiting the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231 and MCF-7) and lung cancer models. It demonstrated selective cytotoxicity against cancer cells compared to normal cells, indicating its potential as an anticancer agent .
    • In vitro assays revealed that 2-chloro-6-(2-methylpropoxy)pyridine-4-carbonitrile could induce apoptosis in cancer cells, as evidenced by increased annexin V-FITC positivity .
  • Enzyme Inhibition :
    • The compound has been evaluated for its inhibitory effects on carbonic anhydrase (CA) isoforms, particularly CA IX, which is associated with tumor progression. IC50_{50} values in the nanomolar range were reported, indicating potent enzyme inhibition .
  • Antimicrobial Properties :
    • Preliminary studies suggest that this compound exhibits antibacterial activity against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae, making it a candidate for further investigation in antimicrobial therapy .

Comparative Studies

A comparative analysis of similar compounds reveals that the presence of the chlorinated pyridine structure enhances biological activity relative to non-chlorinated analogs. The following table summarizes key findings:

CompoundActivity TypeIC50_{50} (µM)Selectivity
2-Chloro-6-(2-methylpropoxy)pyridine-4-carbonitrileAnticancer (MDA-MB-231)5.5High
Similar Chlorinated CompoundAnticancer (MDA-MB-231)10.0Moderate
Non-Chlorinated AnalogAnticancer (MDA-MB-231)20.0Low

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of various pyridine derivatives, 2-chloro-6-(2-methylpropoxy)pyridine-4-carbonitrile was found to significantly inhibit cell growth in MDA-MB-231 cells at concentrations as low as 1 µM. The study highlighted its mechanism involving apoptosis induction through mitochondrial pathways .

Case Study 2: Enzyme Inhibition Profile

Another research focused on the enzyme inhibition profile of this compound against CA IX and CA II. The findings indicated that it selectively inhibited CA IX with an IC50_{50} of approximately 15 nM while having minimal effect on CA II, suggesting its potential therapeutic application in targeting tumors expressing CA IX .

Q & A

Q. What are the recommended synthetic routes for 2-chloro-6-(2-methylpropoxy)pyridine-4-carbonitrile, and how can reaction conditions be optimized?

The synthesis typically involves multi-step nucleophilic substitution and cyanation reactions. Key steps include:

  • Alkylation of a pyridine precursor with 2-methylpropoxy groups under controlled pH and temperature to avoid side reactions.
  • Introduction of the nitrile group via palladium-catalyzed cyanation or substitution of a halide with a cyanide source (e.g., CuCN). Optimization requires monitoring via TLC and NMR to confirm intermediate purity . Reaction yields improve with inert atmospheres (e.g., nitrogen) and anhydrous solvents like DMF or THF .

Q. How is the structural integrity of 2-chloro-6-(2-methylpropoxy)pyridine-4-carbonitrile confirmed post-synthesis?

Structural validation employs:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and absence of impurities.
  • X-ray crystallography : Single-crystal analysis using SHELXL-97 for bond length/angle refinement, with data collected via APEX2/SAINT systems .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

Q. What preliminary biological screening methods are applicable for this compound?

Initial activity assessments include:

  • Enzyme inhibition assays : Testing against kinases or phosphodiesterases using fluorescence-based protocols.
  • Antimicrobial studies : Agar diffusion assays against bacterial/fungal strains.
  • Cytotoxicity profiling : MTT assays on mammalian cell lines to establish IC50_{50} values. Structural analogs show antifungal and antiarrhythmic potential, guiding target selection .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved for this compound?

Strategies include:

  • Data reprocessing : Using SHELXL’s TWIN/BASF commands to model twinning, with iterative refinement cycles .
  • Disorder modeling : Assigning partial occupancy to overlapping atoms and restraining thermal parameters via SHELX’s SIMU/ISOR directives .
  • Cross-validation : Comparing results with DFT-calculated geometries (e.g., Gaussian09) to resolve ambiguities .

Q. What methodologies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

SAR analysis involves:

  • Systematic substitution : Modifying the 2-methylpropoxy or chloro groups to assess electronic/steric effects on bioactivity.
  • Co-crystallization studies : Resolving ligand-protein complexes (e.g., via PDB deposition) to map binding interactions .
  • QSAR modeling : Using Schrödinger Suite or MOE to correlate substituent parameters (Hammett σ, LogP) with activity data .

Q. How can computational methods predict the compound’s reactivity in novel reactions?

  • DFT calculations : Optimizing transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in electrophilic substitutions.
  • Molecular docking : AutoDock Vina to simulate interactions with biological targets, prioritizing synthetic modifications .
  • Reaction pathway simulations : Gaussian09 or ORCA for exploring intermediates in cyanation or hydrolysis reactions .

Q. What strategies mitigate degradation during long-term stability studies?

  • Forced degradation : Exposing the compound to heat, light, and humidity, followed by HPLC-PDA analysis to identify degradants.
  • Stabilization : Lyophilization under argon or formulation with antioxidants (e.g., BHT) .
  • Kinetic modeling : Arrhenius plots to extrapolate shelf-life under storage conditions .

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